5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A thiazolo[3,2-b][1,2,4]triazol-6-ol core, which is a fused bicyclic system combining thiazole and triazole rings.
- A 3-chlorophenyl piperazine moiety at the 4-position of the piperazine ring. Piperazine derivatives are frequently associated with CNS activity due to their affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
- An m-tolyl (3-methylphenyl) group attached via a methylene bridge.
- A 2-methyl group on the thiazolo-triazole ring, which may influence steric and electronic properties.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-15-5-3-6-17(13-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-11-9-27(10-12-28)19-8-4-7-18(24)14-19/h3-8,13-14,20,30H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUKNXDAPNFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in various biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C26H24ClN5O2S, with a molecular weight of 506.02 g/mol. Its structure features a thiazole ring fused with a triazole moiety and a piperazine substituent, which is known to enhance biological activity.
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. For instance, derivatives with similar piperazine and thiazole structures demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
2. Enzyme Inhibition
This compound exhibits significant inhibitory effects on various enzymes. For example, related compounds have shown strong inhibition of acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values for urease inhibition ranging from 1.13 µM to 6.28 µM for various derivatives .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 |
| Compound E | Urease | 1.13 |
| Compound F | Urease | 6.28 |
3. Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological activities. For instance, compounds containing similar structural features have been studied for their effects on serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of depression . The dual action on these receptors may enhance antidepressant properties.
Case Studies
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of piperazine derivatives in a forced swim test (FST), compounds that included the piperazine structure showed significant reductions in immobility time compared to controls, indicating potential antidepressant activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives similar to our compound. Results indicated that modifications in the piperazine substituent could lead to enhanced activity against resistant bacterial strains .
The biological activity of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of the thiazole and triazole rings contributes to binding interactions with target enzymes.
- Receptor Modulation : The piperazine moiety facilitates interaction with neurotransmitter receptors, influencing neurochemical pathways involved in mood regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
* Estimated based on structural analogs (e.g., ).
Key Observations
Substituent Effects on Lipophilicity: The m-tolyl group in the target compound enhances lipophilicity compared to the 4-ethoxy-3-methoxyphenyl group in , which contains polar oxygen-based substituents. This difference may influence pharmacokinetic properties, such as blood-brain barrier penetration .
Piperazine Moieties and Pharmacological Potential: The 3-chlorophenyl piperazine group is a recurring pharmacophore in compounds with demonstrated enzyme or receptor affinity (e.g., Ca²⁺-ATPase inhibition in ). This suggests the target compound may interact with similar biological targets .
Structural Modifications and Activity: Replacement of the 2-methyl group with a furan-2-yl moiety () introduces aromatic heterocyclic character, which could enhance π-π stacking interactions in receptor binding .
Synthetic Challenges :
- Synthesis of these compounds typically involves multi-step protocols, such as cyclocondensation () or heterocyclic coupling (). The target compound’s synthesis likely requires precise control of substituent positioning to avoid stereochemical complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
